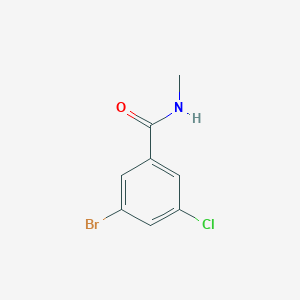

3-Bromo-5-chloro-N-methyl-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARCLGSNPFJPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 3 Bromo 5 Chloro N Methyl Benzamide

Strategic Approaches to the Benzamide (B126) Core Formation

The creation of the central benzamide structure is a critical step in the synthesis of 3-Bromo-5-chloro-N-methyl-benzamide. This is primarily achieved through amide bond formation reactions, with a notable method being the coupling of carboxylic acids and amines.

Amide Bond Formation Reactions: Carboxylic Acid and Amine Coupling Strategies

The reaction between a carboxylic acid and an amine is a fundamental approach to forming amides. In the synthesis of this compound, this involves the coupling of 3-bromo-5-chlorobenzoic acid with methylamine (B109427). To facilitate this reaction, which can be slow, coupling reagents are often employed to activate the carboxylic acid. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting the nucleophilic attack by the amine.

Common coupling agents include carbodiimides and phosphonium (B103445) salts. nih.gov Research has also explored the in situ generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) for amide synthesis. acs.orgresearchgate.net This method has been shown to be effective for a range of aliphatic, benzylic, and aromatic carboxylic acids with primary and secondary amines at room temperature. acs.orgresearchgate.net

A study on the synthesis of N-methylbenzamide from methyl benzoate (B1203000) and methylamine demonstrated that using an excess of methylamine at temperatures between 60 and 150°C under pressure yields the desired product efficiently. google.com

Thionyl Chloride-Mediated Benzamide Synthesis

A highly effective method for synthesizing benzamides involves the use of thionyl chloride. This reagent converts the carboxylic acid, in this case, 3-bromo-5-chlorobenzoic acid, into a more reactive acyl chloride intermediate. This intermediate then readily reacts with an amine to form the desired benzamide.

A study on the synthesis of benzamides from 3-bromo-5-nitrobenzoic acid and various amines highlights the convenience and efficiency of using thionyl chloride. niif.huresearchgate.net This method can be performed under solvent-free conditions, which is environmentally friendly and can lead to high yields in a short amount of time. niif.huresearchgate.net The reaction proceeds by the formation of a 3-bromo-5-nitrobenzoyl chloride complex, which then undergoes nucleophilic substitution by the amine. niif.huresearchgate.net

Regioselective Introduction of Halogen Substituents on the Benzene (B151609) Ring

The precise placement of bromine and chlorine atoms on the benzene ring is crucial for the identity of the final compound. This can be achieved through direct halogenation or by using functionalized precursors.

Direct Halogenation Methodologies for Bromine and Chlorine Incorporation

Direct halogenation involves the electrophilic substitution of hydrogen atoms on the aromatic ring with halogen atoms. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For instance, in the synthesis of 3-bromo-5-nitrobenzoic acid, the nitration of benzoic acid is followed by bromination. niif.hu

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide involves the chlorination of 3-methyl-2-aminobenzamide using sulfonyl chloride in an inert organic solvent. google.com

Precursor Functionalization and Transformation Strategies

An alternative to direct halogenation is the use of a starting material that already contains the desired functional groups or can be easily converted to them. For example, the synthesis of 3-benzazepinones can unexpectedly yield 5-bromo-3-benzazepinones when using a gold-mediated transformation where AuBr3 acts as both a catalyst and a reactant. nih.gov

The Sandmeyer reaction is a well-known method for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. learncbse.in This method offers a high degree of regioselectivity.

N-Methylation Techniques for Benzamide Nitrogen

The final step in the synthesis of this compound is the introduction of a methyl group onto the nitrogen atom of the benzamide.

One common method for N-methylation is the reaction of the parent benzamide with a methylating agent such as methyl iodide in the presence of a base. The base deprotonates the amide nitrogen, making it a more potent nucleophile to react with the methylating agent.

Another approach involves the direct reaction of the corresponding acyl chloride with methylamine, which simultaneously forms the amide bond and introduces the N-methyl group. As described in the thionyl chloride-mediated synthesis, the reaction of 3-bromo-5-chlorobenzoyl chloride with methylamine would yield the final product directly. niif.hu

The table below summarizes the key reactions and reagents involved in the synthesis of this compound.

| Synthetic Step | Reaction Type | Key Reagents | Reference |

| Benzamide Core Formation | Carboxylic Acid and Amine Coupling | 3-bromo-5-chlorobenzoic acid, methylamine, coupling agents (e.g., carbodiimides, phosphonium salts) | nih.gov |

| Benzamide Core Formation | Thionyl Chloride-Mediated Synthesis | 3-bromo-5-chlorobenzoic acid, thionyl chloride, methylamine | niif.huresearchgate.net |

| Halogenation | Direct Halogenation | Benzene derivative, halogenating agent (e.g., NBS, SO2Cl2) | niif.hugoogle.com |

| Halogenation | Precursor Functionalization | Functionalized aromatic precursor, transformation reagent (e.g., AuBr3) | nih.gov |

| N-Methylation | Alkylation | 3-Bromo-5-chloro-benzamide, methylating agent (e.g., methyl iodide), base | |

| N-Methylation | Amidation with Methylamine | 3-Bromo-5-chlorobenzoyl chloride, methylamine | niif.hu |

Alkylation of Amide Nitrogen

The introduction of a methyl group onto the amide nitrogen is a key step in the synthesis of this compound. This transformation is typically achieved through N-alkylation. A general method for the alkylation of a sulfonamide, which can be conceptually applied to benzamides, involves dissolving the parent amide in a suitable solvent like dimethylformamide (DMF) and treating it with a base such as lithium hydride (LiH). nih.gov This deprotonates the amide nitrogen, forming a more nucleophilic species. Subsequently, an alkylating agent, in this case, a methyl halide (e.g., methyl iodide or methyl bromide), is added to the reaction mixture. nih.gov The reaction progress is monitored, and upon completion, the product is typically isolated by precipitation with water. nih.gov

For instance, the synthesis of related N-alkylated sulfonamides has been demonstrated with good yields. nih.gov The reaction of 5-bromothiophene-2-sulfonamide (B1270684) with bromoethane (B45996) and 1-bromopropane (B46711) yielded the corresponding N-ethyl and N-propyl derivatives in 72% and 78% yields, respectively. nih.gov This highlights the general applicability of N-alkylation in the synthesis of N-substituted amides.

A study on the synthesis of N-substituted benzamide derivatives also provides insight into the N-functionalization process. nih.gov While the specific methylation of 3-bromo-5-chloro-benzamide is not detailed, the general principle of modifying the amide nitrogen is a central theme. nih.gov

Alternative N-Functionalization Pathways

Beyond direct alkylation, other methods for N-functionalization of benzamides exist. One common approach involves the amidation of a carboxylic acid chloride. nanobioletters.com For example, 3-bromo-5-chlorobenzoyl chloride could be reacted with methylamine to directly form this compound. This method is widely used for the synthesis of various N-substituted benzamides. nanobioletters.com The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, and adding the acid chloride dropwise at a controlled temperature, often 0°C. nanobioletters.com The reaction is then typically stirred at room temperature for several hours. nanobioletters.com

Another pathway involves the use of coupling agents. A method for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide utilizes N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation between a carboxylic acid and an amine. google.com This approach avoids the need for the potentially harsh conditions of acid chloride formation.

The following table summarizes various N-functionalization approaches for benzamides:

| Reaction Type | Reagents | Key Features | Reference |

| N-Alkylation | Amide, Base (e.g., LiH), Alkyl Halide | Direct functionalization of the amide nitrogen. | nih.gov |

| Amidation | Acid Chloride, Amine | A common and direct method for amide bond formation. | nanobioletters.com |

| Coupling Reaction | Carboxylic Acid, Amine, Coupling Agents (e.g., DIC, HOBt) | Milder conditions compared to acid chloride-based methods. | google.com |

Multi-Step Synthetic Sequences and Optimization for this compound

The synthesis of this compound is inherently a multi-step process, starting from simpler precursors. A plausible synthetic route would begin with a suitable substituted benzene derivative, followed by a series of reactions to introduce the bromo, chloro, and N-methyl-carboxamide functionalities.

For the synthesis of this compound, a potential sequence could involve:

Halogenation: Introduction of bromine and chlorine onto a suitable aromatic ring.

Carboxylation: Conversion of a functional group (e.g., a methyl group or a halide) into a carboxylic acid.

Amidation: Formation of the N-methyl amide from the carboxylic acid.

The optimization of reaction conditions, such as temperature, reaction time, and the choice of reagents and solvents, is paramount in maximizing the yield and purity of the final product in a multi-step synthesis. google.com

Purification and Isolation Methodologies for Halogenated Benzamide Products

The purification and isolation of the final halogenated benzamide product are critical to obtain a compound of high purity. Common techniques employed include extraction, chromatography, and recrystallization. nanobioletters.comgoogle.com

Following the synthesis, the crude product is often extracted from the reaction mixture using a suitable organic solvent like ethyl acetate. nanobioletters.com The organic extract is then washed with water and brine, dried over a drying agent like sodium sulfate, and the solvent is removed under vacuum. nanobioletters.com

Column chromatography is a widely used method for purifying crude products. nanobioletters.com The crude material is loaded onto a silica (B1680970) gel column and eluted with an appropriate solvent system, such as dichloromethane, to separate the desired product from impurities. nanobioletters.com

Recrystallization is another powerful purification technique. For halogenated anilines, a mixed-solvent recrystallization using glacial acetic acid and water has been described. google.com The crude product is dissolved in a minimal amount of the hot "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is less soluble) is added until the solution becomes turbid. Upon slow cooling, pure crystals of the product are formed. google.com For some benzamides, recrystallization from ethanol (B145695) has been used to obtain single crystals suitable for X-ray analysis. researchgate.net

The choice of purification method depends on the physical properties of the compound and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity for halogenated benzamide products. nih.govgoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 Chloro N Methyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 3-Bromo-5-chloro-N-methyl-benzamide, both proton (¹H) and carbon-13 (¹³C) NMR would provide crucial information about its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Aromatic and Methyl Protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the presence of three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the amide group. The N-methyl group would appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic H | 7.5 - 8.0 | m | - |

| N-CH₃ | 2.8 - 3.1 | s or d | - |

| NH | 6.0 - 7.0 | br s | - |

Note: This table represents predicted values and is not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the amide group, and the N-methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the positions of the bromo and chloro substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 170 |

| C-Br | 120 - 125 |

| C-Cl | 130 - 135 |

| Aromatic C | 125 - 140 |

| N-CH₃ | 25 - 30 |

Note: This table represents predicted values and is not based on experimental data.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, which would help in determining the preferred conformation of the N-methyl group relative to the aromatic ring. However, no published studies employing these techniques for this compound are currently available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition Verification.

High-Resolution Mass Spectrometry (HR-MS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental formula (C₈H₇BrClNO). The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine isotopes, would further corroborate the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Purity Assessment and Reaction Monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It would be the method of choice for assessing the purity of this compound samples. Furthermore, LC-MS could be employed to monitor the progress of chemical reactions involving this compound, by identifying the starting materials, intermediates, and final products in the reaction mixture. While the general methodology is well-established, specific LC-MS studies on this compound are not documented in the accessible literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of different bonds.

The IR spectrum of an N-methylbenzamide derivative is characterized by distinctive bands associated with the amide group. For N-methylbenzamide itself, a condensed phase IR spectrum shows characteristic vibrational bands. nist.gov In this compound, the amide I band, which is primarily due to the C=O stretching vibration, is expected to appear in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring and hydrogen bonding.

The amide II band, a result of the coupling between the N-H in-plane bending and C-N stretching vibrations, typically appears around 1550 cm⁻¹. The N-H stretching vibration itself gives rise to a strong absorption band in the 3200-3400 cm⁻¹ region. The presence of a single N-H bond in the secondary amide of this compound would be expected to show a distinct peak in this area. For comparison, the vapor phase IR spectrum of the related 3-bromo-N-methylbenzamide is available for reference. nih.gov

A summary of typical IR absorption regions for the amide functionality is presented in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3200-3400 |

| C=O Stretch (Amide I) | Amide | 1630-1680 |

| N-H Bend (Amide II) | Secondary Amide | ~1550 |

The presence of bromine and chlorine atoms on the benzene ring in this compound introduces specific vibrational modes. The C-Br and C-Cl stretching vibrations are typically observed in the fingerprint region of the IR spectrum, generally below 1000 cm⁻¹. Specifically, the C-Cl stretching absorption is expected in the 600-800 cm⁻¹ range, while the C-Br stretch occurs at lower frequencies, typically between 500 and 600 cm⁻¹.

The substitution pattern on the aromatic ring also influences the C-H out-of-plane bending vibrations, which can provide clues about the arrangement of substituents. For a 1,3,5-trisubstituted benzene ring, characteristic absorption bands would be expected in the 810-900 cm⁻¹ region. The IR spectrum of m-bromobenzamide, a related monosubstituted benzamide (B126), provides a reference for some of these aromatic vibrations. nist.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Benzene | 810-900 |

| C-Cl Stretch | Aryl Chloride | 600-800 |

| C-Br Stretch | Aryl Bromide | 500-600 |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing Analysis

While specific X-ray diffraction data for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation and crystal packing. For instance, studies on N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide reveal how halogenated aromatic rings pack in the solid state, often influenced by intermolecular interactions such as hydrogen bonds.

In the crystal structure of related amides, intermolecular N-H···O hydrogen bonds are a common feature, often linking molecules into chains or more complex networks. The conformation of the molecule, including the dihedral angle between the aromatic ring and the amide group, would be determined by a combination of steric and electronic factors. The presence of the bulky bromine and chlorine atoms at the 3 and 5 positions would influence the planarity of the molecule and the way adjacent molecules arrange themselves in the crystal lattice.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Vibrational Fingerprinting and Surface Adsorption Studies

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability. The Raman spectrum of this compound would serve as a unique molecular fingerprint. The vibrations of the aromatic ring, particularly the ring breathing modes, are often strong in Raman spectra. The C-Br and C-Cl stretching vibrations would also be observable and can be used for structural confirmation.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces. For a molecule like this compound, SERS could provide insights into its orientation and interaction with a metal substrate. The enhancement of the Raman signal is greatest for vibrations of the part of the molecule closest to the surface. By analyzing which Raman bands are most enhanced, it is possible to deduce how the molecule adsorbs, for example, whether it binds to the surface via the amide group or the halogenated aromatic ring.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloro N Methyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 3-Bromo-5-chloro-N-methyl-benzamide, DFT could provide precise information on bond lengths, bond angles, and dihedral angles, offering a clear picture of its ground state geometry. Furthermore, DFT calculations are essential for obtaining various electronic properties, including total energy, dipole moment, and atomic charges. However, no specific DFT studies have been published for this compound.

Ab Initio and Semi-Empirical Methods in Conformational Space Exploration

Beyond DFT, other methods like ab initio and semi-empirical calculations are often employed to explore the conformational landscape of a molecule. These methods could identify different spatial arrangements of the N-methyl-benzamide group relative to the halogenated phenyl ring and determine their relative stabilities. Such a conformational analysis is vital for understanding the molecule's flexibility and how it might interact with other molecules. To date, no such conformational space exploration has been documented for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an MEP analysis would highlight the electronegative oxygen, nitrogen, and halogen atoms as potential sites for electrophilic attack, while the electropositive regions would indicate susceptibility to nucleophilic attack. Without dedicated computational studies, a specific MEP map for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis for Chemical Interactions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. For this compound, an FMO analysis would provide insights into its charge transfer interactions and its potential to engage in various chemical reactions. Regrettably, no FMO analysis for this compound has been reported.

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, including the identification of transition states. This provides a detailed understanding of the reaction mechanism and the energy barriers involved. For a substituted benzamide (B126) like this compound, this could involve studying its synthesis or its potential degradation pathways. Such computational modeling would be invaluable for optimizing reaction conditions and understanding its chemical stability. This area of research remains unexplored for the title compound.

Investigation of Tautomeric Forms and Isomeric Stability of Benzamide Derivatives

Benzamides can potentially exist in different tautomeric forms, such as the amide and the imidic acid forms. Computational methods are highly effective in determining the relative stabilities of these tautomers. By calculating the energies of the different forms, it is possible to predict which tautomer is more likely to exist under various conditions. While this is a common area of study for benzamide derivatives, a specific investigation into the tautomeric forms and isomeric stability of this compound has not been conducted.

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 5 Chloro N Methyl Benzamide

Nucleophilic Substitution Reactions on the Halogenated Aromatic Core

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of 3-Bromo-5-chloro-N-methyl-benzamide is a plausible reaction pathway, especially under forcing conditions or when the ring is activated. wikipedia.orgpressbooks.pub The outcome of such reactions is heavily influenced by the nature of the halogen atoms and the electronic effects of the amide substituent.

Exploration of Aryl Halide Reactivity (Bromine and Chlorine)

In the context of nucleophilic aromatic substitution, the reactivity of aryl halides does not always follow the same trend as in aliphatic SN2 reactions. For SNAr reactions proceeding via an addition-elimination mechanism, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubstackexchange.comyoutube.com The stability of this intermediate is crucial.

The reactivity order is often influenced more by the electronegativity of the halogen than its ability as a leaving group. Halogens stabilize the anionic intermediate through their inductive effect (-I effect). stackexchange.com Since fluorine is the most electronegative, it exerts the strongest inductive pull, making the ring carbon it is attached to more electrophilic and stabilizing the negative charge most effectively. This can lead to a reactivity order of Ar-F > Ar-Cl > Ar-Br > Ar-I, which is the reverse of the order seen in SN1 and SN2 reactions where C-X bond strength is paramount. stackexchange.comechemi.com

However, the leaving group ability (I > Br > Cl > F) becomes important in the second, faster step of the mechanism where the halide is expelled to restore aromaticity. pressbooks.pub In the case of this compound, both the chloro and bromo substituents are meta to the electron-withdrawing amide group. This positioning reduces the direct resonance stabilization of a Meisenheimer complex compared to ortho or para arrangements. byjus.com Consequently, nucleophilic substitution on this substrate would likely require harsh conditions, such as high temperatures and strong nucleophiles. pressbooks.pub

Mechanism of Halogen Exchange Reactions

Halogen exchange reactions on an aromatic core like that of this compound would proceed via the SNAr mechanism. This two-step pathway involves:

Addition of the Nucleophile: A nucleophile (e.g., F⁻ from a fluoride (B91410) salt) attacks the carbon atom bearing one of the halogens (e.g., bromine). This forms a high-energy, non-aromatic Meisenheimer complex where the negative charge is delocalized over the ring. wikipedia.orgpressbooks.pubnumberanalytics.com The electron-withdrawing nature of the amide group and the remaining halogen help to stabilize this intermediate. byjus.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the original halide (in this case, bromide) as a leaving group. youtube.com

Given the relative bond strengths (C-Cl > C-Br), the bromine atom is generally the better leaving group, suggesting that a nucleophile might preferentially replace the bromine atom over the chlorine atom, assuming other factors are equal.

Cross-Coupling Reactions Utilizing Aryl Halide Functionalities

The presence of two different halogens on the aromatic ring makes this compound an excellent substrate for selective cross-coupling reactions. The significant difference in reactivity between aryl bromides and aryl chlorides toward common transition-metal catalysts allows for sequential, site-selective functionalization. The general order of reactivity for oxidative addition to a metal center is C–I > C–Br > C–OTf > C–Cl. nih.govwenxuecity.com This hierarchy is fundamental to predictably modifying the molecule at the C-Br bond while leaving the C-Cl bond intact for a potential subsequent reaction.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the higher reactivity of the C-Br bond allows for chemoselective coupling. nih.govwhiterose.ac.uk

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron reagent. In a reaction involving this compound, a palladium catalyst would selectively facilitate the oxidative addition into the C-Br bond over the more robust C-Cl bond. This allows for the introduction of an aryl or vinyl group at the bromine position specifically. polyu.edu.hknih.gov Such selectivity has been demonstrated in various polyhalogenated systems where the C-Br bond reacts preferentially. wenxuecity.comresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. nih.govyoutube.com Similar to the Suzuki reaction, the catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the reaction would selectively occur at the C-3 position (bromine) of the benzamide (B126). nih.govyoutube.com This enables the synthesis of a 3-alkenyl-5-chloro-N-methyl-benzamide derivative.

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity trend for the aryl halide is I > Br > Cl. libretexts.org Therefore, when this compound is subjected to Sonogashira conditions, the coupling will occur selectively at the C-Br bond. nih.govscirp.org This provides a reliable method for synthesizing 3-alkynyl-5-chloro-N-methyl-benzamide.

| Reaction | Coupling Partner | Expected Site of Reaction | Rationale for Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | C-Br | Faster oxidative addition of Pd(0) to C-Br than C-Cl bond. wenxuecity.com |

| Heck | Alkene | C-Br | Preferential oxidative addition at the more reactive C-Br bond. nih.gov |

| Sonogashira | Terminal Alkyne | C-Br | Established reactivity order for Sonogashira coupling is C-I > C-Br > C-Cl. libretexts.org |

Nickel- and Iron-Catalyzed Alternatives in C-C Bond Formation

As alternatives to palladium, catalysts based on more earth-abundant metals like nickel and iron have been developed for cross-coupling reactions. These systems are particularly relevant for activating less reactive C-Cl bonds.

Nickel-Catalyzed Coupling: Nickel catalysts are highly effective for coupling reactions and are known to activate aryl chlorides, which are often challenging substrates for palladium. rsc.orgnih.gov While a nickel catalyst could potentially react with the C-Br bond in this compound, specific conditions have been developed that enable the cross-electrophile coupling of aryl chlorides. dicp.ac.cnacs.orgacs.org This opens the possibility of first performing a selective palladium-catalyzed coupling at the C-Br bond, followed by a nickel-catalyzed reaction at the remaining C-Cl bond to create a disubstituted product.

Iron-Catalyzed Coupling: Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign method. Iron catalysts, often in the form of iron salts like FeCl₃ or Fe(acac)₃, can effectively couple aryl chlorides with organometallic reagents, particularly alkyl Grignard reagents. mdpi.comorganic-chemistry.orgacs.org These reactions typically proceed under mild conditions. organic-chemistry.org For this compound, after a potential initial functionalization at the C-Br site, an iron-catalyzed Kumada-type coupling could be employed to introduce an alkyl group at the C-Cl position. oup.comoup.com

| Catalyst Type | Typical Substrate | Potential Application for this compound |

|---|---|---|

| Nickel | Aryl Chlorides rsc.orgnih.gov | Coupling at the C-Cl position, potentially after initial selective reaction at the C-Br site. |

| Iron | Aryl Chlorides (with Grignard reagents) mdpi.comacs.org | Coupling at the C-Cl position, offering an alternative to Ni-catalysis for C-C bond formation. |

Reactions Involving the Amide Functional Group

The N-methylbenzamide group itself can undergo several characteristic reactions, although these often require conditions that might also affect the halogenated aromatic ring.

Amides are generally stable functional groups, but they can be hydrolyzed back to a carboxylic acid and an amine under either acidic or basic conditions with heating. chemicalbook.comnih.govkhanacademy.org For this compound, alkaline hydrolysis would yield 3-bromo-5-chlorobenzoic acid and methylamine (B109427). acs.org The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. arkat-usa.org

The amide group can also be a precursor for other functionalities. For instance, N-substituted amides can be involved in various synthetic transformations, acting as intermediates in the preparation of more complex molecules. chemicalbook.com Recently, visible-light-mediated cascade reactions involving N-methylbenzamide derivatives have been developed, showcasing modern approaches to functionalizing this moiety. acs.orgacs.org

Hydrolysis under Acidic and Basic Conditions

The amide linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the carbonyl-nitrogen bond. This process can be catalyzed by either acid or base, yielding 3-bromo-5-chlorobenzoic acid and methylamine as the primary products. However, the final state of the amine product depends on the pH of the medium.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., refluxing with aqueous NaOH), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the N-methylamide anion. This anion is a poor leaving group but is subsequently protonated by the solvent (water) or upon workup to yield methylamine. The carboxylic acid is deprotonated by the base to form a carboxylate salt (sodium 3-bromo-5-chlorobenzoate), which requires a final acidification step to isolate the neutral 3-bromo-5-chlorobenzoic acid. quora.com

| Condition | Reagents | Initial Products | Final Products (after workup) |

| Acidic | H₃O⁺, Heat | 3-Bromo-5-chlorobenzoic acid, Methylammonium ion (CH₃NH₃⁺) | 3-Bromo-5-chlorobenzoic acid, Methylammonium salt |

| Basic | 1. NaOH, Heat2. H₃O⁺ | Sodium 3-bromo-5-chlorobenzoate, Methylamine (CH₃NH₂) | 3-Bromo-5-chlorobenzoic acid, Methylamine |

N-Functionalization and Derivatization via the Amide Nitrogen

The presence of a hydrogen atom on the amide nitrogen allows for various N-functionalization and derivatization reactions. The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a highly nucleophilic amidate anion. This anion can then react with a range of electrophiles to form new N-substituted derivatives.

Common derivatization strategies include:

N-Alkylation: The amidate can undergo nucleophilic substitution with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) to yield N,N-disubstituted amides.

N-Acylation: Reaction with acyl chlorides or anhydrides introduces a second acyl group, forming an imide derivative. This reaction can sometimes be catalyzed by a base like pyridine.

These reactions provide a pathway to synthesize a library of compounds with modified properties, starting from the parent this compound structure.

| Reaction Type | Reagent Example | Product Structure | Product Name |

| N-Alkylation | 1. NaH2. CH₃I | 3-Bromo-5-chloro-N,N-dimethyl-benzamide | 3-Bromo-5-chloro-N,N-dimethyl-benzamide |

| N-Acylation | Acetyl chloride (CH₃COCl), Pyridine | N-acetyl-3-bromo-5-chloro-N-methyl-benzamide | N-acetyl-3-bromo-5-chloro-N-methyl-benzamide |

Electrophilic Aromatic Substitution on the Benzene Ring: Regioselectivity and Electronic Effects

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process governed by the directing effects of the three existing substituents. masterorganicchemistry.com The available positions for substitution are C2, C4, and C6. To predict the outcome, the electronic influence of each group must be considered.

-Br (Bromo) and -Cl (Chloro) groups: These are halogens, which are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directors because their lone pairs can be donated to the ring via a resonance effect (+R), stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.orgyoutube.com

-CONHCH₃ (N-methylamido) group: This group is strongly deactivating and a meta-director. The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic.

Regioselectivity Analysis: The directing effects of the substituents converge to strongly influence the position of the incoming electrophile.

Attack at C2: This position is ortho to the bromo group (favorable) and meta to the N-methylamido group (favorable). It is also meta to the chloro group.

Attack at C4: This position is para to the bromo group (favorable) and ortho to the chloro group (favorable). However, it is para to the strongly deactivating N-methylamido group (unfavorable).

Attack at C6: This position is ortho to the chloro group (favorable) and meta to the N-methylamido group (favorable). It is also meta to the bromo group.

The powerful meta-directing effect of the amide group dominates, deactivating the ortho and para positions (C2, C4, C6 relative to the amide). However, the positions meta to the amide are C2 and C6. Both of these positions are activated by the ortho-directing nature of an adjacent halogen. Therefore, substitution is most likely to occur at the C2 or C6 positions. Between these two, steric hindrance from the adjacent bulky bromo and amide groups at C2 might lead to a preference for substitution at the C6 position.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CONHCH₃ | C1 | Deactivating (-I, -R) | Meta (to C2, C6) |

| -Br | C3 | Deactivating (-I, +R) | Ortho, Para (to C2, C4, C6) |

| -Cl | C5 | Deactivating (-I, +R) | Ortho, Para (to C4, C6) |

Predicted Outcome for Nitration: In a reaction such as nitration (using HNO₃/H₂SO₄), the electrophile (NO₂⁺) would preferentially attack the C6 position, yielding 3-Bromo-5-chloro-N-methyl-2-nitro-benzamide as the major product, with 3-Bromo-5-chloro-N-methyl-6-nitro-benzamide being a potential minor product due to steric factors.

Mechanistic Studies of Rearrangement and Cyclization Reactions

While specific mechanistic studies on rearrangement and cyclization reactions involving this compound are not extensively documented in readily available literature, its structure suggests potential for intramolecular reactions under certain conditions.

Potential Cyclization via Benzyne (B1209423) Intermediate: One plausible pathway for cyclization involves the formation of a benzyne intermediate. Treatment with a very strong base, such as sodium amide (NaNH₂), could induce elimination of HBr or HCl. For instance, abstraction of the proton at C6 could lead to the elimination of the bromide at C5, forming a 3-chloro-5-(N-methylcarbamoyl)benzyne intermediate. The amide nitrogen, acting as an intramolecular nucleophile, could then attack one of the triple-bonded carbons of the benzyne. Subsequent protonation would yield a five-membered heterocyclic ring system, specifically a derivative of isoindolinone.

Palladium-Catalyzed Intramolecular Amination: Another potential transformation is an intramolecular version of the Buchwald-Hartwig amination. In the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base, the amide N-H bond can be coupled with one of the aryl-halide bonds (C-Br or C-Cl). Given that C-Br bonds are generally more reactive in such cross-coupling reactions, an intramolecular cyclization could occur where the amide nitrogen displaces the bromine atom at C3. This would result in the formation of a six-membered heterocyclic ring fused to the benzene ring.

These proposed mechanisms are based on established reactivity patterns for similarly substituted aromatic compounds. Experimental verification would be required to confirm the feasibility and outcome of such reactions for this compound.

Applications of 3 Bromo 5 Chloro N Methyl Benzamide As a Synthetic Intermediate and in Advanced Materials

A Versatile Building Block for Complex Molecule Synthesis

The presence of two different halogen atoms on the benzene (B151609) ring of 3-Bromo-5-chloro-N-methyl-benzamide allows for selective and sequential chemical transformations, making it a highly adaptable precursor for a wide array of intricate molecules.

Precursor to Diversely Substituted Aromatic Systems

The differential reactivity of the bromine and chlorine substituents on the aromatic ring of this compound can be exploited in various cross-coupling reactions to introduce a wide range of functional groups. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are particularly useful for this purpose. For instance, the bromine atom, being more reactive than the chlorine atom in such reactions, can be selectively replaced with an aryl, heteroaryl, or vinyl group, leaving the chlorine atom available for subsequent transformations. This stepwise functionalization enables the synthesis of a diverse library of polysubstituted aromatic compounds from a single, readily available starting material.

While specific examples detailing the derivatization of this compound are not extensively documented in publicly available literature, the principles of cross-coupling chemistry are well-established for similar di-halogenated aromatic compounds. The following table illustrates the potential for creating diversely substituted aromatic systems from a hypothetical reaction scheme based on known palladium-catalyzed cross-coupling reactions.

| Reactant for Suzuki Coupling (at Bromo position) | Resulting Intermediate | Subsequent Reactant for Suzuki Coupling (at Chloro position) | Final Product |

| Phenylboronic acid | 5-Chloro-N-methyl-3-phenyl-benzamide | 4-Methoxyphenylboronic acid | N-Methyl-3-phenyl-5-(4-methoxyphenyl)-benzamide |

| 2-Thienylboronic acid | 5-Chloro-N-methyl-3-(2-thienyl)-benzamide | Pyridine-3-boronic acid | N-Methyl-3-(2-thienyl)-5-(pyridin-3-yl)-benzamide |

| Vinylboronic acid | 5-Chloro-N-methyl-3-vinyl-benzamide | Naphthalene-1-boronic acid | N-Methyl-3-vinyl-5-(naphthalen-1-yl)-benzamide |

| This table is illustrative and based on established chemical principles. Specific reaction conditions would need to be optimized. |

Intermediate in the Synthesis of Functionally Enriched Chemical Entities

The structural motif of this compound is found within more complex molecules that exhibit significant biological activity. While direct synthesis pathways starting from this specific compound are not always explicitly detailed, its role as a potential intermediate can be inferred from the structures of various bioactive agents. For example, related benzamide (B126) structures are key components in a range of pharmaceuticals and agrochemicals.

Patents reveal the use of structurally similar compounds in the development of kinase inhibitors for therapeutic applications and as intermediates in the synthesis of insecticides. For instance, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, an important intermediate for the insecticide Rynaxypyr, involves a chlorinated and methylated benzamide core. This highlights the value of the substituted benzamide framework in accessing functionally enriched chemical entities.

The synthesis of novel heterocyclic compounds, which are often associated with a wide range of biological activities, can also be envisioned starting from this compound. The halogen atoms provide handles for intramolecular or intermolecular cyclization reactions, leading to the formation of new ring systems.

Potential in Material Science for Novel Functional Materials

The electronic properties and structural features of this compound suggest its potential utility in the field of material science, although specific research in this area is still emerging.

Exploration in Organic Electronics and Optoelectronic Devices

Halogenated organic compounds are known to be useful in the design of materials for organic electronics. researchgate.net The introduction of halogen atoms can influence the electronic energy levels (HOMO and LUMO) of a molecule, which in turn affects its charge injection and transport properties. nih.gov The presence of both bromine and chlorine in this compound could offer a means to fine-tune these properties for specific applications in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

While there is no direct published research on the application of this compound in this context, the broader class of halogenated aromatic compounds is actively being explored for such purposes. researchgate.netnih.govresearchgate.net The ability to undergo further functionalization through cross-coupling reactions also opens up possibilities for creating more complex conjugated systems with tailored optoelectronic properties.

Development of Advanced Polymer Architectures

The di-functionality of this compound makes it a potential monomer for the synthesis of novel polymers. Polycondensation reactions, where the bromo and chloro groups act as points for chain extension, could lead to the formation of new polymer architectures. For example, polymerization with suitable co-monomers via repeated cross-coupling reactions could yield conjugated polymers with interesting electronic and photophysical properties.

Structure Reactivity Relationship Studies of 3 Bromo 5 Chloro N Methyl Benzamide and Its Analogues

Influence of Halogen Substituents on Reaction Kinetics and Thermodynamics

The relative reactivity among halogen-substituted benzenes often correlates with the electronegativity of the halogen, with the order of deactivation being I > Br > Cl > F. libretexts.org This means that a chloro-substituted ring is generally more reactive (less deactivated) than a bromo-substituted one. libretexts.org In 3-Bromo-5-chloro-N-methyl-benzamide, the combined inductive effects of both bromine and chlorine significantly decrease the nucleophilicity of the benzene (B151609) ring.

In the context of nucleophilic substitution reactions on the aryl halide itself, the nature of the halogen is also a critical factor. The carbon-halogen (C-X) bond strength decreases down the group (C-Cl > C-Br > C-I). Consequently, the reaction barrier heights for halide elimination generally decrease as the halogen atom gets larger and less electronegative. nih.gov This suggests that in a hypothetical nucleophilic aromatic substitution scenario, the C-Br bond might be more labile than the C-Cl bond. Theoretical studies on halogen exchange reactions have further elucidated these trends, showing that exothermicity is influenced by the strengths of the bonds being broken and formed. rsc.org For instance, the C-Br bond is weaker than the C-Cl bond, which would favor reactions involving the cleavage of the C-Br bond.

The following table summarizes the general influence of halogen substituents on the reactivity of the aromatic ring in electrophilic substitution reactions.

| Halogen Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Relative Reactivity |

| Fluorine | Strong -I | Weak +R | Deactivating | Least Deactivating |

| Chlorine | Strong -I | Weak +R | Deactivating | Moderately Deactivating |

| Bromine | Strong -I | Weak +R | Deactivating | Strongly Deactivating |

| Iodine | Strong -I | Weak +R | Deactivating | Most Deactivating |

This table provides a generalized overview of halogen effects in electrophilic aromatic substitution.

Effects of N-Methylation on Conformational Preferences and Reaction Pathways

The presence of a methyl group on the amide nitrogen introduces significant steric and electronic effects that influence the molecule's conformation and reactivity. N-methylation in amides is known to alter the preferred dihedral angle around the O=C–N bond. nih.gov Theoretical and experimental studies on N-methylated N-acylhydrazone derivatives, which share the N-methyl amide feature, have shown that N-methylation can cause a shift from an antiperiplanar to a synperiplanar conformation. nih.gov This change in conformation arises from the steric bulk of the methyl group, which can favor a specific rotational isomer to minimize steric hindrance.

This conformational preference can have a direct impact on the reaction pathways available to the molecule. For instance, the accessibility of the amide carbonyl group to incoming nucleophiles or the orientation of the N-H proton (in the non-methylated analogue) for deprotonation can be altered. The rotation around the C-N amide bond is restricted due to its partial double bond character, leading to the existence of cis and trans isomers. N-methylation can influence the energy barrier for this rotation and the relative stability of the isomers.

Furthermore, N-methylation can affect the electronic properties of the amide group. It can enhance the electron-donating ability of the nitrogen atom, which in turn can influence the reactivity of the carbonyl carbon. Studies on N-methylated peptides have demonstrated that the degree and position of N-methylation are critical for their biological activity, underscoring the importance of this functional group in molecular recognition and interaction. nih.gov The introduction of a methyl group can also enhance the solubility and chemical stability of the compound. nih.gov

| Feature | Effect of N-Methylation | Consequence |

| Conformation | Can induce a shift in the preferred O=C-N-X dihedral angle. nih.gov | Alters the three-dimensional shape and steric accessibility of reactive sites. |

| Rotation | Influences the rotational barrier of the C-N amide bond. | Affects the equilibrium between cis and trans isomers. |

| Electronics | Can increase the electron-donating nature of the nitrogen. | Modulates the reactivity of the amide carbonyl group. |

| Physical Properties | May enhance solubility and chemical stability. nih.gov | Affects handling and formulation characteristics. |

Systematic Investigation of Positional Isomerism on Chemical Behavior

The arrangement of substituents on the benzene ring, known as positional isomerism, has a profound effect on the chemical behavior of a molecule. In this compound, the substituents are in a meta relationship to each other and to the N-methyl-benzamide group. This 1,3,5-substitution pattern dictates the directing effects in further chemical reactions, such as electrophilic aromatic substitution.

Both bromine and chlorine are ortho-, para-directing deactivators. libretexts.org However, the N-methyl-benzamide group is a meta-directing deactivator. In a scenario where the molecule undergoes further electrophilic substitution, the position of the incoming electrophile would be determined by the combined directing effects of these three groups. The positions ortho and para to the halogens are C2, C4, and C6. The position meta to the amide group is C5 (occupied by chlorine) and C3 (occupied by bromine). The directing effects can either reinforce or oppose each other. In this case, the steric hindrance from the existing substituents would also play a significant role in determining the final product distribution.

A systematic investigation of positional isomers, for example, comparing the 3,5-disubstituted pattern with a 2,4- or 2,5-disubstituted pattern, would reveal significant differences in reactivity. Theoretical studies on substituted aryl halides have shown that the position of the substituent (ortho, meta, or para) relative to the reaction center significantly influences the activation energy barriers for reactions like amination. nih.gov For instance, an ortho-substituent that can form a temporary hydrogen bond with an incoming reagent can dramatically lower the activation barrier, a phenomenon not possible with a meta or para isomer. nih.gov

Correlation between Electronic Properties and Reaction Outcomes

The electronic properties of this compound, governed by its substituents, are directly correlated with its reaction outcomes. The electron-withdrawing nature of the bromine and chlorine atoms, as well as the N-methyl-benzamide group, makes the aromatic ring electron-deficient. This electronic characteristic is a key determinant in many chemical reactions.

A powerful tool for correlating electronic properties with reaction rates is the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. Both bromine (σ_meta = +0.39) and chlorine (σ_meta = +0.37) have positive Hammett constants, indicating their electron-withdrawing nature.

Computational studies on substituted aryl halides have demonstrated a significant correlation between the activation energy barriers of C-N bond formation and Hammett σ parameters. nih.gov This correlation serves as a predictive tool for the amination of aryl halides. nih.gov Similarly, in studies of halogen bonding, linear free energy relationships have been used to analyze substituent effects, showing that electron-donating groups can strengthen hydrogen bonds while weakening halogen bonds in the same system. nih.gov These findings highlight that the electronic push and pull of substituents directly impact the thermodynamics and kinetics of a reaction, thereby controlling the reaction outcome.

The table below shows the Hammett constants for relevant substituents, which help in quantifying their electronic influence.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| -Br | +0.39 | +0.23 | Electron-withdrawing |

| -Cl | +0.37 | +0.23 | Electron-withdrawing |

| -CONHCH₃ | ~ +0.28 | ~ +0.36 | Electron-withdrawing |

Note: The Hammett constant for -CONHCH₃ is an approximation based on similar amide groups.

Future Research Trajectories and Interdisciplinary Perspectives for 3 Bromo 5 Chloro N Methyl Benzamide

Development of Greener Synthetic Methodologies

The synthesis of halogenated benzamides traditionally relies on methods that can generate significant chemical waste and utilize harsh reagents. Future research should prioritize the development of more environmentally benign and sustainable synthetic routes to 3-Bromo-5-chloro-N-methyl-benzamide and its derivatives.

Key areas of focus include:

Enzymatic Halogenation: The use of halogenating enzymes (halogenases) offers a highly regioselective and environmentally friendly alternative to traditional chemical halogenation. nih.gov Research could focus on identifying or engineering halogenases capable of selectively introducing bromine and chlorine atoms onto the benzamide (B126) scaffold under mild, aqueous conditions. nih.gov

Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for atom-economical synthesis. Future methodologies could explore the use of transition metal catalysts to directly install the bromo and chloro substituents onto the N-methyl-benzamide backbone, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Solvent- and Activation-Free Conditions: The development of synthetic protocols that operate under solvent-free or in environmentally benign solvents like water or ethanol (B145695) is a cornerstone of green chemistry. figshare.comx-mol.net Research into solid-state reactions or mechanochemical synthesis could provide pathways to this compound that significantly reduce solvent waste. figshare.com

Sustainable Halogen Sources: Replacing traditional, often hazardous, halogenating agents with safer, more sustainable alternatives is crucial. The use of sodium halides (NaCl, NaBr) in conjunction with green oxidants represents a promising approach for the synthesis of halogenated organic compounds. x-mol.net

A comparative overview of traditional versus potential greener synthetic approaches is presented in Table 1.

| Parameter | Traditional Synthesis | Potential Greener Methodologies |

| Halogen Source | Elemental halogens (Br₂, Cl₂), N-halosuccinimides | Sodium halides, enzymatic halogenation |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, ethanol, solvent-free conditions |

| Catalysts | Stoichiometric strong acids/bases | Biocatalysts (enzymes), transition metal catalysts |

| Byproducts | Halogenated waste, inorganic salts | Water, regenerated catalysts |

| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions, ambient temperature/pressure |

Table 1: Comparison of Synthetic Methodologies for Halogenated Benzamides

High-Throughput Screening for Novel Chemical Transformations

The reactivity of the C-Br and C-Cl bonds, as well as the N-H bond of the amide group in this compound, provides opportunities for a wide range of chemical transformations. High-throughput screening (HTS) can be employed to rapidly explore a vast chemical space and identify novel reactions and applications for this compound and its derivatives.

Potential HTS campaigns could focus on:

Cross-Coupling Reactions: Screening libraries of catalysts (e.g., palladium, copper, nickel-based) and reaction conditions to identify optimal parameters for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the C-Br and C-Cl positions. This would enable the rapid synthesis of a diverse library of substituted benzamides.

Discovery of Novel Bioactivities: Screening this compound and its derivatives against a panel of biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications.

Materials Science Applications: HTS could be used to investigate the incorporation of this compound into polymers or other materials, screening for desirable properties such as flame retardancy, conductivity, or optical activity.

Integration with Machine Learning for Reaction Prediction and Optimization

The vast amount of data generated from high-throughput screening can be leveraged by machine learning (ML) algorithms to accelerate the discovery and optimization of chemical reactions. For a molecule like this compound, ML can play a pivotal role in several areas:

Predicting Reaction Outcomes: ML models can be trained on existing reaction databases to predict the most likely products and yields for reactions involving halogenated benzamides. This can help researchers prioritize experiments and avoid unproductive synthetic routes.

Optimizing Reaction Conditions: By analyzing the results of HTS experiments, ML algorithms can identify complex relationships between reaction parameters (e.g., catalyst, solvent, temperature) and outcomes (e.g., yield, selectivity). This information can then be used to predict the optimal conditions for a desired transformation.

De Novo Design of Derivatives: Generative ML models can be used to design novel derivatives of this compound with desired properties. For example, a model could be trained to design molecules with high affinity for a specific biological target.

The synergy between HTS and ML can significantly reduce the time and resources required to explore the chemical potential of this compound.

Exploration of Self-Assembly and Supramolecular Chemistry with Halogenated Benzamides

The presence of halogen atoms and an amide group in this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly.

Future research in this area could explore:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms to form well-defined supramolecular structures. The interplay between bromine and chlorine in directing self-assembly would be a key area of investigation.

Hydrogen Bonding: The N-H and C=O groups of the amide moiety are capable of forming strong hydrogen bonds, which can drive the formation of one-, two-, or three-dimensional networks. The combination of hydrogen and halogen bonding could lead to the formation of complex and functional supramolecular architectures.

Crystal Engineering: By systematically studying the crystallization of this compound and its co-crystallization with other molecules, it may be possible to design new materials with tailored properties, such as specific crystal packing arrangements or porosities. The introduction of substituents can modulate the self-assembly and immunogenicity of amphipathic peptides, a principle that can be extended to smaller molecules like substituted benzamides. biorxiv.org

The potential non-covalent interactions that could drive the self-assembly of this compound are summarized in Table 2.

| Interaction Type | Atoms/Groups Involved | Potential Outcome |

| Halogen Bonding | C-Br, C-Cl as donors; O, N as acceptors | Formation of linear or networked structures |

| Hydrogen Bonding | N-H as donor; C=O as acceptor | Formation of chains, sheets, or helical structures |

| π-π Stacking | Phenyl rings | Stacking of aromatic cores |

| van der Waals Forces | Methyl group, halogen atoms | Close packing in the solid state |

Table 2: Potential Non-Covalent Interactions in this compound

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-chloro-N-methyl-benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be approached via amidation of 3-bromo-5-chlorobenzoic acid with methylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to generate the acyl chloride intermediate .

- Amidation : React the acyl chloride with methylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Adjust stoichiometry (1.2 equiv methylamine) and temperature (0°C to room temperature) to minimize side products like over-alkylation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR :

- ¹H NMR : Look for characteristic peaks: N-methyl group (~3.0 ppm, singlet), aromatic protons (7.2–8.1 ppm, split due to bromo and chloro substituents) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and quaternary carbons adjacent to halogens .

- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group) provides bond lengths (C-Br: ~1.89 Å, C-Cl: ~1.74 Å) and dihedral angles to confirm spatial arrangement .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 262.97 (calculated for C₈H₇BrClNO) .

Q. What are the recommended protocols for solubility and stability testing of this compound?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility), methanol, and aqueous buffers (pH 2–9). Use sonication (30 min) and centrifugation to assess solubility limits .

- Stability :

- Thermal : Conduct TGA/DSC to determine decomposition temperature (expected >200°C) .

- Photostability : Expose to UV light (254 nm) for 24 hours; monitor via HPLC for degradation products (e.g., dehalogenation) .

- Storage : Store under argon at –20°C in amber vials to prevent halogen loss or hydrolysis .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The bromo group is more reactive than chloro in Pd-catalyzed couplings. Use Pd(OAc)₂/XPhos (2 mol%) and Cs₂CO₃ in toluene at 110°C to replace Br with amines .

- Suzuki-Miyaura : Bromo substituents undergo coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C .

- Computational Insights : DFT calculations (B3LYP/6-31G*) show the C-Br bond has a lower activation energy (~25 kcal/mol) than C-Cl (~32 kcal/mol), favoring bromo participation .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., AcpS PPTase, a key enzyme in fatty acid biosynthesis). The trifluoromethyl analog shows improved binding (ΔG = –9.2 kcal/mol) due to hydrophobic interactions .

- QSAR Modeling : Develop 2D-QSAR models with descriptors like logP (calculated: 2.8) and molar refractivity (MR = 45.6) to correlate substituents with antimicrobial activity .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported antibacterial activity data for halogenated benzamide derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent MIC testing protocols (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that lipophilicity (logP >3) enhances Gram-positive activity but reduces Gram-negative penetration .

- Metabolite Analysis : LC-MS/MS can identify hydrolysis products (e.g., free benzoic acid) that may confound activity readings .

- Comparative Studies : Benchmark against known analogs (e.g., 5-chloro-N-methyl-2-hydroxybenzamide). Vanadium complexes of related hydrazides show enhanced activity (MIC = 4 µg/mL vs. B. subtilis) due to metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.